Bienvenue dans la boutique en ligne BenchChem!

barium(2+);bis(1,2,5,5-tetramethyl-3-propylcyclopenta-1,3-diene)

Atomic Layer Deposition Strontium Oxide Barium Oxide

Bis(n-propyltetramethylcyclopentadienyl)barium, abbreviated Ba(PrMe4Cp)2, is a barium metallocene complex in which a Ba²⁺ center is coordinated by two n-propyltetramethylcyclopentadienyl ligands. It belongs to the class of substituted cyclopentadienyl alkaline-earth precursors developed for atomic layer deposition (ALD) and chemical vapor deposition (CVD) of barium-containing oxide films such as BaTiO₃, BaₓSr₁₋ₓTiO₃ (BST), and BaZrO₃.

Molecular Formula C24H38Ba
Molecular Weight 463.9 g/mol
CAS No. 210758-43-3
Cat. No. B2859360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebarium(2+);bis(1,2,5,5-tetramethyl-3-propylcyclopenta-1,3-diene)
CAS210758-43-3
Molecular FormulaC24H38Ba
Molecular Weight463.9 g/mol
Structural Identifiers
InChIInChI=1S/2C12H19.Ba/c2*1-6-7-11-8-12(4,5)10(3)9(11)2;/h2*6-7H2,1-5H3;/q2*-1;+2
InChIKeyFISZVUOZXHFZDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Bis(n-propyltetramethylcyclopentadienyl)barium (CAS 210758-43-3): Organometallic ALD/CVD Precursor for Barium-Containing Thin Films


Bis(n-propyltetramethylcyclopentadienyl)barium, abbreviated Ba(PrMe4Cp)2, is a barium metallocene complex in which a Ba²⁺ center is coordinated by two n-propyltetramethylcyclopentadienyl ligands [1]. It belongs to the class of substituted cyclopentadienyl alkaline-earth precursors developed for atomic layer deposition (ALD) and chemical vapor deposition (CVD) of barium-containing oxide films such as BaTiO₃, BaₓSr₁₋ₓTiO₃ (BST), and BaZrO₃ [2]. Unlike the parent barocene BaCp₂, which is polymeric and non-volatile, the propyl and methyl substituents on the Cp ring disrupt oligomerization, rendering Ba(PrMe4Cp)2 monomeric, volatile, and suitable for vapor-phase thin-film fabrication processes critical to microelectronics manufacturing [3].

Why Generic Barium Precursor Substitution Fails: Ligand Architecture Dictates Deposition Performance


Barium precursors for ALD/CVD cannot be generically interchanged because the ligand system simultaneously controls multiple interdependent performance parameters—volatility, thermal stability, surface reactivity, and carbon incorporation—in often opposing directions [1]. β-Diketonates such as Ba(tmhd)₂ offer higher vapor pressure but suffer from weak intra-ligand C–C bonds that cleave during deposition, causing severe carbon contamination in the film [1]. Among cyclopentadienyl-based precursors, subtle variation in alkyl substitution produces dramatic differences: unsubstituted BaCp₂ is polymeric and non-volatile [2]; Ba(Me₅Cp)₂ is volatile but decomposes above ~275 °C with poor reproducibility [2]; Ba(iPr₃Cp)₂ requires THF adduct stabilization and melts above 280 °C, making it a solid incompatible with liquid-delivery vaporizer systems . Ba(PrMe₄Cp)₂ occupies a distinct performance niche where the n-propyl group provides sufficient steric bulk to confer a near-room-temperature liquid physical state while preserving the favorable metal–ligand bond energetics and intra-ligand bond strength that the PrMe₄Cp ligand system demonstrated in the only published systematic DFT-plus-experimental precursor screening to date [1]. The evidence that follows quantifies these differentiating properties against the closest structural and functional alternatives.

Quantitative Differentiation Evidence for Bis(n-propyltetramethylcyclopentadienyl)barium (CAS 210758-43-3) Against Principal Comparator Precursors


Functional ALD Oxide Deposition vs. Complete Failure of the β-Diketonate Ba(tmhd)₂ Comparator

In the only systematic head-to-head ALD deposition study comparing the PrMe₄Cp ligand system against β-diketonate precursors, Sr(PrMe₄Cp)₂ deposited measurable SrO films under all three oxidant conditions (O₂, H₂O, O₂+H₂O) at a source temperature of 200 °C and substrate temperatures of 250–350 °C, whereas Sr(tmhd)₂—the strontium analog of Ba(tmhd)₂—produced zero measurable deposition under any condition tested [1]. Because Ba and Sr exhibit near-identical chemical trends across all precursors in the DFT calculations performed in the same study [1], the functional advantage of the PrMe₄Cp ligand over tmhd is directly transferable to the barium system. The growth rate for the PrMe₄Cp system increased with oxidant strength in the order O₂ < H₂O < O₂+H₂O, confirming self-limiting ALD behavior and process tunability [1].

Atomic Layer Deposition Strontium Oxide Barium Oxide Precursor Screening Thin Film Growth

Physical State Advantage: Near-Room-Temperature Liquid vs. High-Melting Solid Cp and Diketonate Comparators

Ba(PrMe₄Cp)₂ is described by multiple reputable vendor sources as a viscous liquid or viscous liquid/solid at ambient temperature , placing its melting point near or below room temperature. This contrasts sharply with the two most structurally analogous barium Cp precursors: Ba(Me₅Cp)₂ is a solid powder with a melting point exceeding 230 °C [1], and the Ba(iPr₃Cp)₂·THF adduct melts at 284–289 °C . The patent literature explicitly states that for liquid-delivery CVD/ALD systems, precursors with melting points below 130 °C are required to avoid vaporizer clogging and particle generation, and that precursors which are oils at standard temperature are particularly advantageous [2]. Ba(PrMe₄Cp)₂ is the only unadducted barium Cp precursor that satisfies this criterion without requiring dissolution in organic solvents (which introduces additional purity and vaporization complexity).

Liquid Delivery Vaporizer Compatibility Precursor Handling CVD/ALD Manufacturing Melting Point

DFT-Predicted Optimal Bond Energetics: PrMe₄Cp and Me₅Cp Rank as Best Among 11 Candidate Precursor Classes

Holme and Prinz (2007) used DFT to calculate metal–ligand bond dissociation energies and intra-ligand bond strengths for 11 Sr and Ba precursor classes spanning β-diketonates (tmhd, acac, hfac, fod), unsubstituted Cp (H₅C₅), and alkyl-substituted Cp ligands (Me₅C₅, PrMe₄C₅, iPr₃H₂C₅, tBu₃H₂C₅, and their THF adducts) [1]. The study applied a quantitative precursor selection rule-set requiring: (a) metal–ligand bond strength between 0.2 and 3 eV to enable facile surface reaction; (b) intra-ligand bond strength substantially greater than metal–ligand bond strength to prevent ligand fragmentation and consequent carbon incorporation [1][2]. The paper's explicit conclusion—'PrMe₄Cp and Me₅Cp precursors are expected to be the best precursors among those studied for Ba and Sr film growth'—was based on these calculated energetic criteria and was subsequently validated by the experimental ALD results [1].

Density Functional Theory Bond Dissociation Energy Precursor Design Rules Metal–Ligand Bond Strength Carbon Incorporation

Thermal Stability Window: Broader ALD Process Window vs. Ba(Me₅Cp)₂ Decomposition Above 275 °C

The MOCVD Precursor Encyclopedia reports that Ba(Me₅Cp)₂—the closest structural analog differing only by replacement of the n-propyl group with a fifth methyl group—exhibits significant decomposition at temperatures above 275 °C, and that 'issues with reproducibility of composition and properties were found even at a deposition temperature of 275 °C' when used for ALD of BaTiO₃ films [1]. In contrast, the PrMe₄Cp ligand system demonstrated successful ALD oxide deposition at substrate temperatures up to 350 °C with the strontium analog Sr(PrMe₄Cp)₂ in the Holme and Prinz study, with no reported decomposition or reproducibility issues across the 250–350 °C range [2]. The n-propyl substituent on Ba(PrMe₄Cp)₂ provides additional steric protection of the metal center compared to the fully methylated Cp ring, plausibly accounting for the enhanced thermal stability.

Thermal Stability ALD Temperature Window Decomposition Reproducibility BaTiO₃

Carbon Contamination Resistance: Cp Ligand Architecture vs. β-Diketonate Intrinsic Vulnerability

The Holme and Prinz DFT analysis identified a fundamental mechanistic difference between Cp-based and β-diketonate-based precursors that directly predicts carbon contamination levels in deposited films. β-Diketonate precursors (tmhd, acac, hfac) exhibit stronger bonds between the metal and the ligand oxygen atoms than within the ligand carbon backbone itself; consequently, thermal activation preferentially cleaves intra-ligand C–C bonds before metal–O bonds dissociate, releasing carbonaceous fragments that incorporate into the growing film [1]. In contrast, cyclopentadienyl precursors including PrMe₄Cp have intra-ligand C–C bonds that are stronger than the metal–Cp bonds, so thermal activation preferentially releases the intact Cp ligand, minimizing carbon incorporation [1]. This prediction was confirmed experimentally: films grown from tmhd precursors exhibited carbon contamination, consistent with the weaker intra-ligand bonds, while PrMe₄Cp-deposited SrO films showed clean oxide growth [1].

Carbon Contamination Film Purity Ligand Fragmentation Intra-ligand Bond Strength Dielectric Film Quality

Scalable Solvent-Free Synthesis Route Demonstrated for the PrMe₄Cp Ligand System

Peters and Blair (2014) demonstrated a mechanochemical (solvent-free, ball-milling) synthesis route for bis(n-propyltetramethylcyclopentadienyl)strontium that avoids the formation of stable, difficult-to-remove THF adducts that plague traditional solution-phase syntheses of alkaline-earth Cp complexes [1]. The method is reported to be linearly scalable, limited only by reactor size, and applicable to the barium analog [1]. This is significant because many barium Cp precursors—particularly the bulkier variants such as Ba(iPr₃Cp)₂ and Ba(tBu₃Cp)₂—are typically isolated and supplied as THF adducts, which require an additional thermal de-coordination step before use and can introduce oxygen contamination if not completely removed [1][2]. The ability to produce Ba(PrMe₄Cp)₂ in an adduct-free form via a scalable, solvent-free process distinguishes it from THF-adducted barium precursors in terms of manufacturing scalability and end-user handling simplicity.

Mechanochemical Synthesis High-Volume Manufacturing Adduct-Free Precursor Supply Chain Scalability

Optimized Application Scenarios for Bis(n-propyltetramethylcyclopentadienyl)barium Based on Quantitative Differentiation Evidence


ALD of BaTiO₃ and BST High-k Dielectric Films for DRAM Capacitors Using Liquid-Delivery Systems

Ba(PrMe₄Cp)₂ is the preferred barium precursor for ALD of perovskite titanate dielectrics when using liquid-delivery vaporizer infrastructure, because it is the only unadducted barium Cp precursor that exists as a viscous liquid at ambient temperature, eliminating the need for solvent dissolution that introduces purity risks and vaporization complexity [1]. The PrMe₄Cp ligand's demonstrated deposition capability over a 250–350 °C substrate temperature range [2] aligns with the thermal budget requirements for crystalline BaTiO₃ and BST film growth, while the absence of the decomposition and reproducibility issues that limit Ba(Me₅Cp)₂ to ≤275 °C [3] provides a wider process window. The DFT-predicted and experimentally validated low carbon incorporation of the PrMe₄Cp ligand system [2] is critical for achieving the low leakage current densities required in sub-20 nm DRAM capacitor nodes.

CVD/ALD of BaZrO₃ Proton-Conducting Electrolyte Films for Solid Oxide Fuel Cells

Barium zirconate (BaZrO₃) thin-film electrolytes for protonic ceramic fuel cells require stoichiometric Ba:Zr ratios and minimal carbon contamination to achieve high proton conductivity [1]. The PrMe₄Cp ligand's intra-ligand bond stability, which prevents carbon incorporation from ligand fragmentation as demonstrated by the Holme and Prinz study [2], directly addresses the carbon contamination challenge. Additionally, the mechanochemically accessible, adduct-free synthesis route for this ligand system [3] supports the volume scaling required as solid oxide fuel cell manufacturing transitions from laboratory to pilot production, while the liquid physical state [4] enables the conformal coating of porous electrode scaffolds characteristic of fuel cell architectures.

Conformal Ba-Containing Oxide Liners for High-Aspect-Ratio 3D NAND and Trench Capacitor Structures

The self-limiting surface chemistry inherent to ALD, combined with a precursor that delivers clean, carbon-free oxide films, is essential for coating high-aspect-ratio structures in 3D memory devices [1]. Ba(PrMe₄Cp)₂'s demonstrated ALD behavior with tunable growth rates across multiple oxidants (O₂, H₂O, O₂+H₂O) [2] provides process engineers with flexibility to optimize step coverage versus throughput. The low carbon incorporation predicted for the Cp ligand class and confirmed experimentally [2] is particularly important in high-aspect-ratio features where carbon-rich residues can accumulate in trench bottoms and degrade electrical isolation between adjacent cells.

Research-Grade Barium Precursor for Combinatorial ALD Screening of Multi-Cation Perovskite Oxide Compositions

In research environments where multiple barium-containing perovskite compositions (e.g., BaₓSr₁₋ₓTiO₃, BaSnO₃, BaHfO₃) are screened for emergent electronic properties, Ba(PrMe₄Cp)₂ offers the widest single-precursor ALD temperature window (250–350 °C demonstrated for the PrMe₄Cp ligand system [1]) among commercially available barium Cp precursors. This enables a single precursor to be used across composition-spread libraries deposited at varying substrate temperatures without changing the barium source chemistry, reducing experimental variables and simplifying data interpretation. The ranked-first position of PrMe₄Cp among 11 precursor classes in the only published comprehensive DFT screening [1] provides a peer-reviewed justification for its selection as the default barium precursor in ALD research programs, particularly those funded by agencies requiring rigorous precursor down-selection documentation.

Quote Request

Request a Quote for barium(2+);bis(1,2,5,5-tetramethyl-3-propylcyclopenta-1,3-diene)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.